REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1N=[C:10](Br)[CH:9]=[CH:8][CH:7]=1)=[O:5])C.[C:13](=[O:16])([O-])[O-].[Na+].[Na+].[N+](C1C=[C:24](B(O)O)[CH:25]=[CH:26][CH:27]=1)([O-])=O.[C:31]1(C)[CH:36]=CC=C[CH:32]=1>CO.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:13][O:16][C:26]1[CH:27]=[C:9]([C:8]2[CH:7]=[C:6]([CH:32]=[CH:31][CH:36]=2)[C:4]([O:3][CH3:1])=[O:5])[CH:10]=[CH:24][CH:25]=1 |f:1.2.3,7.8.9.10.11|
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Name
|
|
Quantity
|
1.2 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=CC(=N1)Br
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
181 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C=1C=C(C(=O)OC)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |